molecular formula C8H13N3 B13796220 5-But-3-enyl-2-methylpyrazol-3-amine

5-But-3-enyl-2-methylpyrazol-3-amine

Katalognummer: B13796220
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: HVPRWDYEBMJSGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-But-3-enyl-2-methylpyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound features a but-3-enyl group at the 5-position and a methyl group at the 2-position of the pyrazole ring, along with an amine group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-But-3-enyl-2-methylpyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the but-3-enyl group: This step involves the alkylation of the pyrazole ring at the 5-position using a suitable but-3-enyl halide under basic conditions.

    Methylation at the 2-position: This can be done using methyl iodide in the presence of a strong base like sodium hydride.

    Amination at the 3-position:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5-But-3-enyl-2-methylpyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-But-3-enyl-2-methylpyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery and development.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and functional materials

Wirkmechanismus

The mechanism of action of 5-But-3-enyl-2-methylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-But-3-enyl-2-methylpyrazol-3-amine is unique due to the presence of both the but-3-enyl group and the methyl group on the pyrazole ring, along with the amine group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H13N3

Molekulargewicht

151.21 g/mol

IUPAC-Name

5-but-3-enyl-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H13N3/c1-3-4-5-7-6-8(9)11(2)10-7/h3,6H,1,4-5,9H2,2H3

InChI-Schlüssel

HVPRWDYEBMJSGC-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)CCC=C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.